

Application Note: ^1H and ^{13}C NMR Analysis of 2-Phenylpentane

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Compound of Interest

Compound Name: 2-Phenylpentane

Cat. No.: B179501

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylpentane is an organic compound that serves as a fundamental structural motif in various areas of chemical research, including medicinal chemistry and materials science. A thorough understanding of its structure and purity is crucial for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This application note provides a detailed protocol for the ^1H and ^{13}C NMR analysis of **2-phenylpentane**, including predicted spectral data and experimental workflows.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2-phenylpentane**. These predictions were generated using established NMR prediction algorithms and provide expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

^1H NMR Data (Predicted)

Protons (Position)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CH ₃)	0.85	t	7.3
H-2 (CH ₂)	1.25	m	-
H-3 (CH ₂)	1.60	m	-
H-4 (CH)	2.65	sextet	7.0
H-5 (CH ₃)	1.20	d	7.0
Aromatic (H-ortho)	7.20	d	7.5
Aromatic (H-meta)	7.30	t	7.5
Aromatic (H-para)	7.15	t	7.5

¹³C NMR Data (Predicted)

Carbon (Position)	Chemical Shift (δ , ppm)
C-1 (CH ₃)	14.1
C-2 (CH ₂)	20.6
C-3 (CH ₂)	39.0
C-4 (CH)	45.8
C-5 (CH ₃)	22.1
C-ipso	146.8
C-ortho	128.4
C-meta	126.8
C-para	125.7

Experimental Protocols

The following protocols outline the steps for preparing a sample of **2-phenylpentane** and acquiring ^1H and ^{13}C NMR spectra.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of **2-phenylpentane** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.[\[1\]](#)[\[2\]](#)
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) to the vial.[\[1\]](#) The choice of solvent is critical and should not have signals that overlap with the analyte peaks.
- **Dissolution:** Gently swirl the vial to ensure the complete dissolution of the sample.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid spectral artifacts, it is recommended to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.[\[1\]](#)[\[2\]](#)
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.[\[2\]](#)
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

^1H NMR Acquisition Parameters:

Parameter	Value
Pulse Program	Standard 1D Proton
Number of Scans (NS)	8-16
Relaxation Delay (D1)	1-5 s
Acquisition Time (AQ)	2-4 s
Spectral Width (SW)	16 ppm
Temperature	298 K

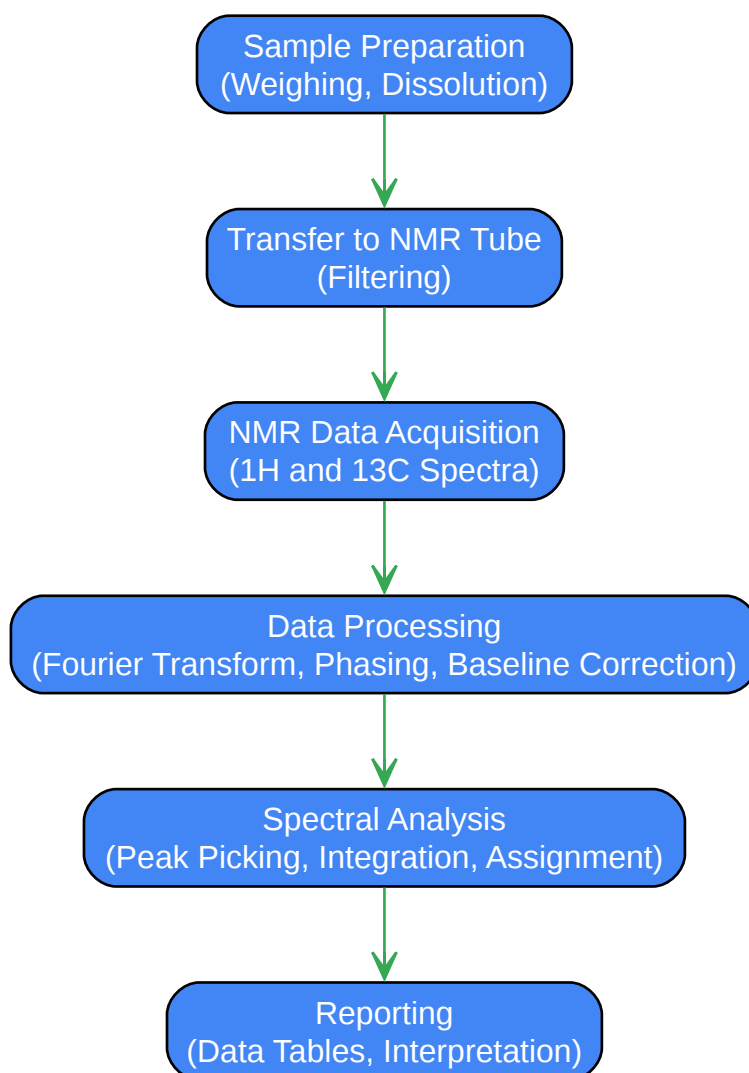
¹³C NMR Acquisition Parameters:

Parameter	Value
Pulse Program	Standard 1D Carbon with Proton Decoupling
Number of Scans (NS)	1024 or more (due to lower sensitivity)
Relaxation Delay (D1)	2-5 s
Acquisition Time (AQ)	1-2 s
Spectral Width (SW)	240 ppm
Temperature	298 K

Visualizations

The following diagrams illustrate the chemical structure of **2-phenylpentane** with atom numbering for NMR peak assignment and the general workflow for NMR analysis.

Caption: Chemical structure of **2-Phenylpentane** with atom numbering for NMR analysis.



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Caption: Experimental workflow for NMR analysis of **2-Phenylpentane**.

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References

- 1. spectrabase.com [spectrabase.com]

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